

9-Demethyl FR-901235: A Technical Overview of a Fungal Polyketide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a polyketide natural product first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] It is a derivative of the known immunomodulator, FR-901235. This technical guide provides a comprehensive overview of the available scientific data on **9-Demethyl FR-901235**, with a focus on its biological activity and the experimental protocols used for its characterization.

Core Function: Elucidating the Biological Activity

Initial interest in **9-Demethyl FR-901235** stemmed from its structural relationship to FR-901235, a compound with known immunomodulatory properties. However, direct biological activity assessment of **9-Demethyl FR-901235** has yielded specific results.

Cytotoxicity Profile

In the primary study that first identified the compound, **9-Demethyl FR-901235** was evaluated for its cytotoxic effects against two cancer cell lines: A-549 (human lung carcinoma) and P388 (murine leukemia). The results indicated a lack of significant cytotoxic activity.

Table 1: Cytotoxicity Data for 9-Demethyl FR-901235



Compound	Cell Line	IC50 (µM)
9-Demethyl FR-901235	A-549	> 100
9-Demethyl FR-901235	P388	> 100

Data sourced from Lin et al., 2008.[1]

This lack of potent cytotoxicity suggests that **9-Demethyl FR-901235** may not function as a direct antitumor agent in the same manner as other cytotoxic natural products. Its biological role, if any, may be more subtle or related to other cellular processes.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used in the initial characterization of **9-Demethyl FR-901235**, based on standard practices for natural product screening.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

- 96-well microtiter plates
- A-549 and P388 cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- 9-Demethyl FR-901235 stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

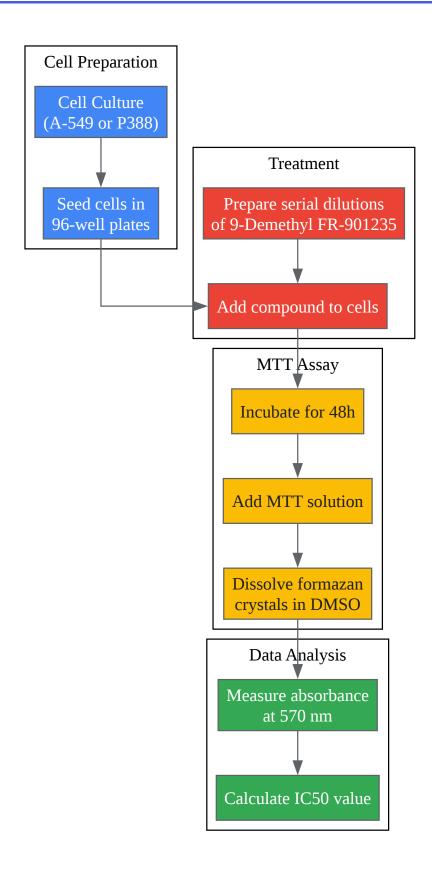


- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5×10^3 cells/well in 100 μ L of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
- Compound Treatment: A serial dilution of **9-Demethyl FR-901235** is prepared from the stock solution. The culture medium is removed from the wells and replaced with 100 μL of medium containing various concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
- Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: After the incubation period, 20 μ L of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.





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Caption: Workflow for MTT-based cytotoxicity assessment.

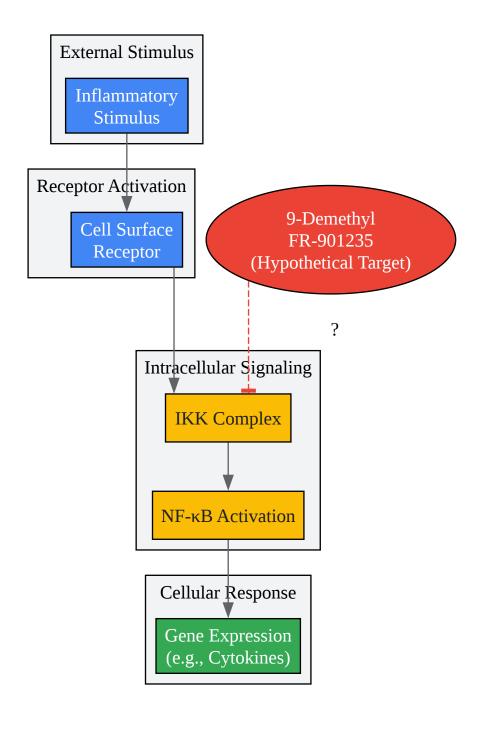


Signaling Pathway Considerations

Given the lack of direct cytotoxicity, the functional role of **9-Demethyl FR-901235** remains to be elucidated. Its structural similarity to the immunomodulator FR-901235 suggests that it might interact with signaling pathways involved in the immune response. However, without experimental data, any depiction of its interaction with specific pathways would be speculative.

Future research could explore the effect of **9-Demethyl FR-901235** on key inflammatory signaling pathways, such as the NF-kB pathway, or its potential to modulate apoptotic pathways in concert with other stimuli.





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Caption: Hypothetical interaction with the NF-kB pathway.

Conclusion

9-Demethyl FR-901235 is a fungal-derived polyketide that has been isolated and structurally characterized. Contrary to what might be expected from a derivative of an immunomodulator,



current evidence indicates that it does not possess significant cytotoxic activity against the A-549 and P388 cancer cell lines. This technical guide summarizes the available data and provides the relevant experimental context. The lack of potent bioactivity in these initial screens suggests that future research could be directed towards its potential role in other cellular processes, such as immunomodulation or as a chemical probe for novel biological targets. The information presented here serves as a foundational resource for researchers investigating this and related natural products.

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References

- 1. Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum PubMed [pubmed.ncbi.nlm.nih.gov]
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